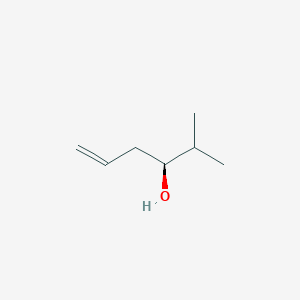
(3S)-hept-6-en-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-hept-6-en-3-ol is an organic compound with the molecular formula C7H14O. It is a chiral alcohol, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is characterized by a hydroxyl group (-OH) attached to the third carbon of a seven-carbon chain that includes a double bond between the sixth and seventh carbons.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(3S)-hept-6-en-3-ol can be synthesized through several methods. One common approach involves the asymmetric reduction of hept-6-en-3-one using chiral catalysts. This method ensures the production of the (3S) enantiomer with high enantiomeric purity. The reaction typically employs hydrogen gas in the presence of a chiral rhodium or ruthenium catalyst under mild conditions.
Industrial Production Methods
In an industrial setting, this compound can be produced through the biocatalytic reduction of hept-6-en-3-one using enzymes derived from microorganisms. This method is advantageous due to its high selectivity and environmentally friendly nature. The process involves fermenting the substrate with a specific strain of bacteria or yeast that expresses the necessary reductase enzymes.
Analyse Chemischer Reaktionen
Types of Reactions
(3S)-hept-6-en-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form hept-6-en-3-one using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: The double bond can be hydrogenated to produce (3S)-heptan-3-ol using hydrogen gas and a palladium catalyst.
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3), resulting in the formation of hept-6-en-3-yl chloride or hept-6-en-3-yl bromide.
Common Reagents and Conditions
Oxidation: PCC or CrO3 in dichloromethane (DCM) at room temperature.
Reduction: Hydrogen gas with a palladium catalyst at room temperature and atmospheric pressure.
Substitution: SOCl2 or PBr3 in anhydrous conditions, typically at low temperatures to prevent side reactions.
Major Products
Oxidation: Hept-6-en-3-one
Reduction: (3S)-heptan-3-ol
Substitution: Hept-6-en-3-yl chloride or hept-6-en-3-yl bromide
Wissenschaftliche Forschungsanwendungen
(3S)-hept-6-en-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its role in biological systems, including its potential as a pheromone or signaling molecule in insects.
Medicine: Research is ongoing into its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: this compound is used in the fragrance industry due to its pleasant odor, and it is also a precursor in the synthesis of various fine chemicals.
Wirkmechanismus
The mechanism of action of (3S)-hept-6-en-3-ol depends on its specific application. In biological systems, it may interact with specific receptors or enzymes, altering their activity. For example, as a potential pheromone, it could bind to olfactory receptors in insects, triggering a behavioral response. In medicinal chemistry, it may act as an inhibitor or activator of specific enzymes, modulating biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3R)-hept-6-en-3-ol: The enantiomer of (3S)-hept-6-en-3-ol, with similar chemical properties but different biological activities due to its opposite chirality.
Hept-6-en-3-one: The oxidized form of this compound, lacking the hydroxyl group.
(3S)-heptan-3-ol: The fully saturated analog of this compound, with no double bond.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of both a hydroxyl group and a double bond. This combination of functional groups allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in organic synthesis. Its chirality also imparts specific biological activities that are distinct from its enantiomer and other similar compounds.
Eigenschaften
IUPAC Name |
(3S)-hept-6-en-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-3-5-6-7(8)4-2/h3,7-8H,1,4-6H2,2H3/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXWEAWJVWCOBF-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC=C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CCC=C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
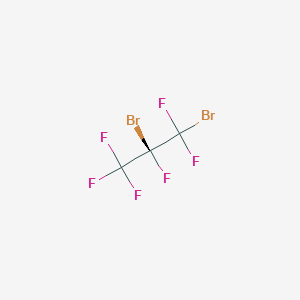
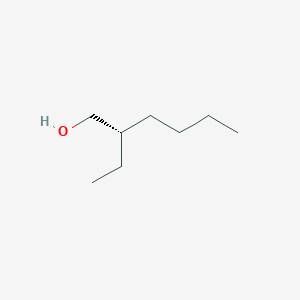
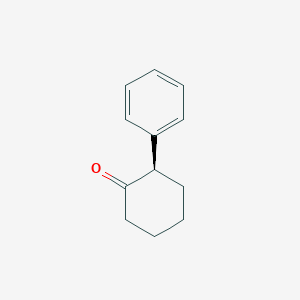
![(3S)-3-[(E)-non-1-enyl]oxolane-2,5-dione](/img/structure/B8253625.png)
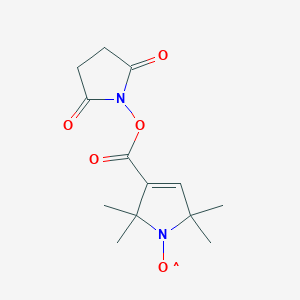
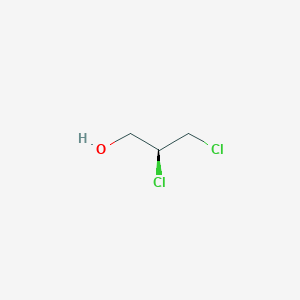
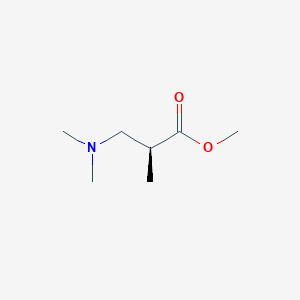
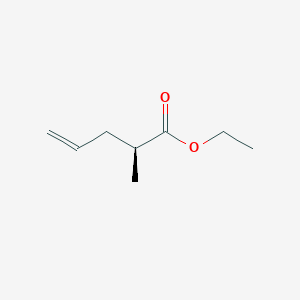
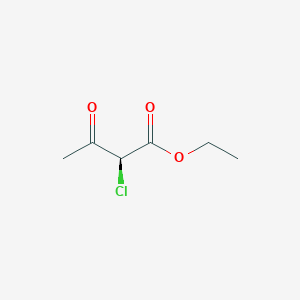
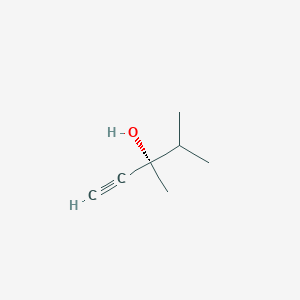
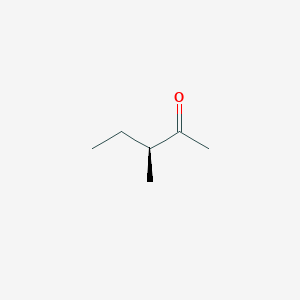
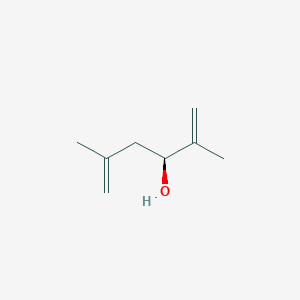
![[(2S)-pentan-2-yl]benzene](/img/structure/B8253681.png)
